Zirconate(2-), bis[P,P-diisooctyl diphosphato(2-)-kappaO'',kappaO''''][2,2-dimethyl-1,3-propanediolato(2-)-kappaO,kappaO']-, dihydrogen, compd. with N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide (1:2) Zirconate(2-), bis[P,P-diisooctyl diphosphato(2-)-kappaO'',kappaO''''][2,2-dimethyl-1,3-propanediolato(2-)-kappaO,kappaO']-, dihydrogen, compd. with N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide (1:2)
Brand Name: Vulcanchem
CAS No.: 109766-33-8
VCID: VC0019141
InChI: InChI=1S/2C16H36O7P2.2C9H18N2O.C5H12O2.Zr/c2*1-5-9-11-15(7-3)13-21-25(20,23-24(17,18)19)22-14-16(8-4)12-10-6-2;2*1-8(2)9(12)10-6-5-7-11(3)4;1-5(2,3-6)4-7;/h2*15-16H,5-14H2,1-4H3,(H2,17,18,19);2*1,5-7H2,2-4H3,(H,10,12);6-7H,3-4H2,1-2H3;/p-2
SMILES: CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)(O)[O-].CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)(O)[O-].CC(=C)C(=O)NCCCN(C)C.CC(=C)C(=O)NCCCN(C)C.CC(C)(CO)CO.[Zr]
Molecular Formula: C55H118N4O18P4Zr-2
Molecular Weight: 1338.678

Zirconate(2-), bis[P,P-diisooctyl diphosphato(2-)-kappaO'',kappaO''''][2,2-dimethyl-1,3-propanediolato(2-)-kappaO,kappaO']-, dihydrogen, compd. with N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide (1:2)

CAS No.: 109766-33-8

Cat. No.: VC0019141

Molecular Formula: C55H118N4O18P4Zr-2

Molecular Weight: 1338.678

* For research use only. Not for human or veterinary use.

Zirconate(2-), bis[P,P-diisooctyl diphosphato(2-)-kappaO'',kappaO''''][2,2-dimethyl-1,3-propanediolato(2-)-kappaO,kappaO']-, dihydrogen, compd. with N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide (1:2) - 109766-33-8

Specification

CAS No. 109766-33-8
Molecular Formula C55H118N4O18P4Zr-2
Molecular Weight 1338.678
IUPAC Name bis(2-ethylhexoxy)phosphoryl hydrogen phosphate;N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;2,2-dimethylpropane-1,3-diol;zirconium
Standard InChI InChI=1S/2C16H36O7P2.2C9H18N2O.C5H12O2.Zr/c2*1-5-9-11-15(7-3)13-21-25(20,23-24(17,18)19)22-14-16(8-4)12-10-6-2;2*1-8(2)9(12)10-6-5-7-11(3)4;1-5(2,3-6)4-7;/h2*15-16H,5-14H2,1-4H3,(H2,17,18,19);2*1,5-7H2,2-4H3,(H,10,12);6-7H,3-4H2,1-2H3;/p-2
Standard InChI Key KLWYSNHTIHDQJB-UHFFFAOYSA-L
SMILES CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)(O)[O-].CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)(O)[O-].CC(=C)C(=O)NCCCN(C)C.CC(=C)C(=O)NCCCN(C)C.CC(C)(CO)CO.[Zr]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator